N-({5-[BIS(5-METHYLFURAN-2-YL)METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-({5-[BIS(5-METHYLFURAN-2-YL)METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. This particular compound features a complex structure with multiple furan rings and a sulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-({5-[BIS(5-METHYLFURAN-2-YL)METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE involves several steps. One common method includes the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings. The reactions typically involve 2-furoic acid, furfurylamine, and furfuryl alcohol, carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC . Industrial production methods may involve the use of biomass-derived compounds and selective hydrogenation, oxidation, and decarboxylation processes .
Chemical Reactions Analysis
N-({5-[BIS(5-METHYLFURAN-2-YL)METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide in alkaline solution.
Substitution: Electrophilic substitution reactions can occur due to the presence of multiple furan rings and the sulfonamide group.
Common reagents and conditions used in these reactions include microwave radiation, effective coupling reagents, and specific catalysts. Major products formed from these reactions include various amide and ester derivatives .
Scientific Research Applications
N-({5-[BIS(5-METHYLFURAN-2-YL)METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({5-[BIS(5-METHYLFURAN-2-YL)METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with various enzymes and receptors, modulating their activity. The furan rings may also participate in electron delocalization, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
N-({5-[BIS(5-METHYLFURAN-2-YL)METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
2,2’-Methylenebis[5-methylfuran]: This compound features a similar furan structure but lacks the sulfonamide group.
2-Methylfuran: A simpler compound with a single furan ring, used in the synthesis of liquid fuel precursors.
N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide: A compound with a similar furan structure but different functional groups.
These comparisons highlight the uniqueness of this compound in terms of its complex structure and diverse reactivity.
Properties
IUPAC Name |
N-[[5-[bis(5-methylfuran-2-yl)methyl]furan-2-yl]methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-15-4-9-19(10-5-15)30(25,26)24-14-18-8-13-22(29-18)23(20-11-6-16(2)27-20)21-12-7-17(3)28-21/h4-13,23-24H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQHFCPAORWXMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C(C3=CC=C(O3)C)C4=CC=C(O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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